

MPT0B214: A Potent Microtubule Inhibitor with Promising Antitumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MPT0B214	
Cat. No.:	B612148	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction: **MPT0B214** is a novel synthetic small molecule that has demonstrated significant potential as an antitumor agent. This technical guide provides an in-depth overview of the core antitumor properties of **MPT0B214**, including its mechanism of action, efficacy against various cancer cell lines, and detailed experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Microtubule Destabilization

MPT0B214 exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β -tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Analysis of Antitumor Activity

MPT0B214 has shown remarkable potency against a diverse panel of human cancer cell lines, with IC50 values consistently in the low nanomolar range. A key advantage of **MPT0B214** is its

efficacy against drug-resistant cancer cells, a significant challenge in current cancer chemotherapy.

Table 1: In Vitro Cytotoxicity of MPT0B214 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
KB	Cervical Carcinoma	5.2 ± 0.9
HONE-1	Nasopharyngeal Carcinoma	7.8 ± 1.3
HT29	Colorectal Carcinoma	12.5 ± 2.1
MCF-7	Breast Carcinoma	9.3 ± 1.5
H460	Lung Cancer	6.7 ± 1.1
TSGH	Gastric Carcinoma	14.1 ± 2.3
MKN-45	Gastric Carcinoma	8.5 ± 1.4

Data synthesized from Chiang et al., 2013.

Table 2: Efficacy of MPT0B214 in Drug-Resistant Human Cancer Cell Lines

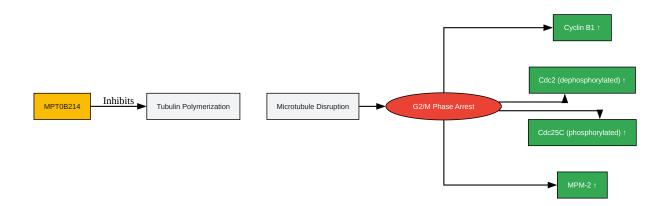
Cell Line	Resistance Phenotype	IC50 (nM)
KB-VIN10	Vincristine Resistant (P-gp overexpression)	4.3 ± 0.7
KB-S10	Teniposide Resistant	5.8 ± 1.0
KB-7D	Doxorubicin Resistant	6.1 ± 1.1

Data synthesized from Chiang et al., 2013.

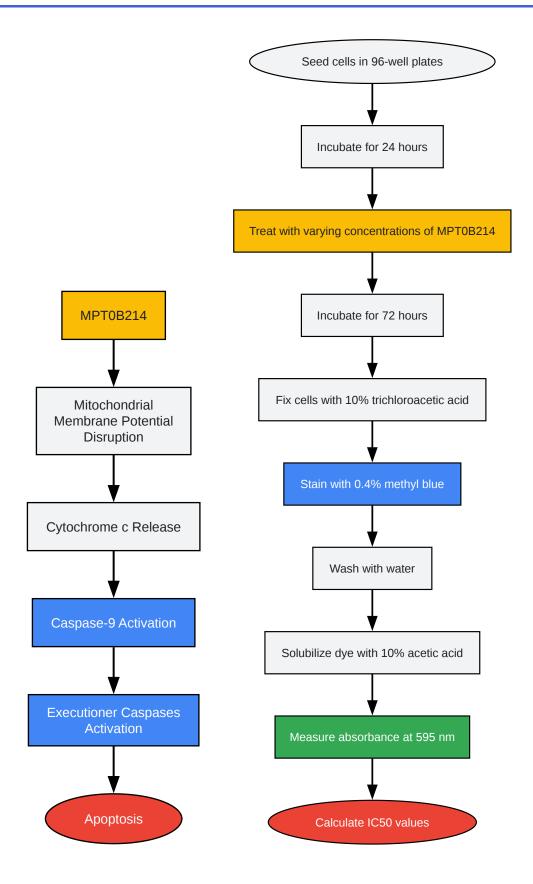
Table 3: Selectivity of MPT0B214 for Cancer Cells over Normal Cells

Cell Line	Cell Type	IC50 (nM)
КВ	Cervical Carcinoma	5.2 ± 0.9
WI-38	Normal Human Lung Fibroblast	> 1000

Data synthesized from Chiang et al., 2013.


Signaling Pathways and Cellular Effects

The inhibition of tubulin polymerization by **MPT0B214** triggers a series of downstream cellular events, primarily characterized by cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway.


G2/M Cell Cycle Arrest

Treatment with **MPT0B214** leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, **MPT0B214** treatment results in the upregulation of cyclin B1, dephosphorylation of Cdc2 at inhibitory sites, and phosphorylation of Cdc25C.[1][2] Furthermore, an increase in the expression of the mitotic marker MPM-2 is observed, confirming the mitotic arrest.[1][2]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [MPT0B214: A Potent Microtubule Inhibitor with Promising Antitumor Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612148#antitumor-properties-of-mpt0b214]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com